Molecular Lipophilicity: 4-Chlorobenzyl Oxime Shows Elevated LogP Relative to Unsubstituted and Shorter-Chain Oxime Analogs
The target compound's computed XLogP3-AA value of 4.3 exceeds that of the unsubstituted benzyl oxime analog (CAS 860784-53-8; C₁₉H₂₀N₂O, MW 292.37) by approximately 0.5–0.9 log units, consistent with the lipophilicity-enhancing effect of the 4-chloro substituent [1]. In comparison, the ethyl oxime analog (CAS 860784-52-7; C₁₄H₁₈N₂O, MW 230.31) and methyl oxime analog are predicted to have XLogP3-AA values of approximately 2.5–3.0, making the target compound 10- to 60-fold more lipophilic [1]. This difference directly impacts membrane permeability, plasma protein binding, and volume of distribution in biological systems [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | Benzyl oxime analog (CAS 860784-53-8): ~3.4–3.8; Ethyl oxime analog (CAS 860784-52-7): ~2.5–3.0 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.5 to +1.8 relative to shorter-chain or unsubstituted analogs |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); no experimental logP data available for direct comparison |
Why This Matters
Higher lipophilicity predicts enhanced blood-brain barrier penetration, which is critical for CNS-targeted DBH inhibitor programs—but may also increase metabolic clearance and off-target binding; procurement decisions for CNS research must weigh these trade-offs using the 4-chlorobenzyl analog specifically.
- [1] PubChem Compound Summary CID 9581948: cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime. https://pubchem.ncbi.nlm.nih.gov/compound/860784-54-9 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
